Tricyclo(4.3.1.0(1,6))deca-2-ene
Description
Properties
CAS No. |
136630-10-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tricyclo[4.3.1.01,6]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2 |
InChI Key |
WIFBEXHOHTVPTE-UHFFFAOYSA-N |
SMILES |
C1CC23CCC=CC2(C1)C3 |
Canonical SMILES |
C1CC23CCC=CC2(C1)C3 |
Synonyms |
Tricyclo[4.3.1.0(1,6)]deca-2-ene |
Origin of Product |
United States |
Advanced Synthetic Applications and Derivatization of Tricyclo 4.3.1.0 1,6 Deca 2 Ene Scaffold
Utilization as Building Blocks for Complex Molecular Architectures
The tricyclo(4.3.1.0(1,6))deca-2-ene skeleton serves as a versatile starting point for the synthesis of more intricate molecular systems. Its reactivity can be harnessed to construct higher-order polycyclic compounds, including both alkanes and aromatics, as well as densely functionalized bicyclic structures.
Synthesis of Higher-Order Polycyclic Alkanes and Aromatics
The tricyclic nature of the tricyclo(4.3.1.0(1,6))deca-2-ene framework makes it an ideal precursor for the assembly of complex, cage-like polycyclic systems. scispace.com The presence of a double bond within the structure introduces a point of reactivity that can be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to build additional rings onto the existing scaffold. ontosight.ai For instance, the reaction of derivatives of the closely related tricyclo[4.3.1.0(1,6)]dec-3-en-8-one with 2H-cyclohepta[b]furan-2-one via an azulene-annulation reaction leads to the formation of complex azulene-annulated tricyclo[4.3.1.0(1,6)]deca-2,4,7-triene derivatives. researchgate.netpsu.edursc.org These reactions demonstrate the potential to construct elaborate polycyclic aromatic systems.
Furthermore, the strained bicyclo[1.1.0]butane moiety within the tricyclo(4.3.1.0(1,6))decane structure can undergo various transformations to yield polycyclic molecules. While direct examples starting from tricyclo(4.3.1.0(1,6))deca-2-ene are not extensively documented, the principles of such transformations are well-established for related systems.
Creation of Densely Functionalized Bicyclo[3.3.1]non-3-en-2-ones and Related Structures
The tricyclo(4.3.1.0(1,6))deca-2-ene scaffold can be envisioned as a precursor to bicyclo[3.3.1]nonane systems through ring-opening or skeletal rearrangement reactions. The bicyclo[3.3.1]nonane moiety is a prevalent core in many biologically active natural products. nih.govrsc.org A variety of synthetic routes have been developed to construct this bicyclic system, often involving intramolecular cyclizations or tandem reactions. nih.govrsc.org
For example, functionalized bicyclo[3.3.1]non-3-en-2-ones have been synthesized from commercially available phenols through a sequence involving hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol (B89426) reaction. While not a direct conversion from tricyclo(4.3.1.0(1,6))deca-2-ene, this highlights a strategy for creating densely functionalized bicyclo[3.3.1]nonane derivatives that could potentially be adapted. The strategic cleavage of the bicyclo[1.1.0]butane portion of the tricyclo(4.3.1.0(1,6))decane system could, in principle, lead to a suitably substituted bicyclo[3.3.1]nonane precursor for such transformations.
Derivatization Strategies for Structural Modification
The modification of the tricyclo(4.3.1.0(1,6))deca-2-ene scaffold through the introduction of heteroatoms or directed functionalization at its bridgehead positions allows for the synthesis of a wide array of derivatives with potentially novel properties and applications.
Introduction of Heteroatoms leading to Oxatricyclodecanes
The incorporation of heteroatoms, such as oxygen, into the tricyclic framework of decane (B31447) can lead to the formation of oxatricyclodecanes. A notable example is the synthesis of 2-oxatricyclo[4.3.1.0(3,8)]decane derivatives, also known as oxaprotoadamantanes. These compounds can be formed through the intramolecular cyclization of α-halobicyclo[3.3.1]nonanones under Favorskii reaction conditions. researchgate.net Specifically, the reaction of dihalodiketones with sodium methoxide (B1231860) results in the formation of these oxatricyclodecane derivatives. researchgate.net This demonstrates a viable strategy for introducing an oxygen atom into a related tricyclic system, which could be conceptually applied to derivatives of tricyclo(4.3.1.0(1,6))deca-2-ene.
While direct synthesis of azatricyclodecanes from tricyclo(4.3.1.0(1,6))deca-2-ene is not widely reported, methods for creating related nitrogen-containing bridged bicyclic systems exist. For instance, the 7-azabicyclo[4.3.1]decane ring system has been accessed from tropone (B1200060) via nucleophilic amine addition, photochemical demetallation, and an intramolecular Heck reaction. beilstein-journals.org
Directed Bridgehead Functionalization of Bicyclo[1.1.0]butanes and Tricyclic Analogs
The tricyclo(4.3.1.0(1,6))deca-2-ene molecule contains a bicyclo[1.1.0]butane (BCB) subunit, which is known for its high strain and unique reactivity. The bridgehead positions of BCBs are key sites for functionalization. It has been demonstrated that selective deprotonation of a bridgehead position in specific tricyclic systems is possible, allowing for subsequent reactions. This strategy can be utilized for the late-stage diversification of the bridgehead position.
Intermediates in Natural Product Total Synthesis
The rigid and complex three-dimensional structure of the tricyclo[4.3.1.0(1,6)]decane scaffold makes it an attractive building block in the total synthesis of natural products. Although direct applications of tricyclo(4.3.1.0(1,6))deca-2-ene itself are not extensively documented, the closely related tricyclo[4.3.1.0(3,7)]decane core is found in a family of marine sesquiterpenoids known as pupukeananes. nih.govmdpi.com The synthesis of the pupukeanane skeleton, an isotwistane, has been a target of several synthetic efforts, showcasing the importance of this tricyclic system in natural product chemistry. nih.gov
Furthermore, a strategy for constructing the tricyclo[4.3.1.0(3,7)]decane skeleton, which is a common feature in many polycyclic polyprenylated acylphloroglucinols (PPAPs), has been established. researchgate.net This approach led to the total synthesis of nemorosonol. researchgate.net Additionally, certain rare cycloapotirucallane triterpenoids have been identified to possess a tricyclo[4.3.1.0]decane structure. researchgate.net These examples underscore the relevance of the tricyclo[4.3.1.0]decane framework as a key structural motif in complex natural products and as a target for synthetic chemists.
Role of Tricyclic Bridgehead Carbon Centers (TBCCs) in Complex Natural Products
Tricyclic bridgehead carbon centers (TBCCs) are a noteworthy structural motif found in a multitude of intricate natural products. nih.govrsc.org A TBCC is a quaternary carbon atom located at a bridgehead position and is embedded within three fused rings. nih.gov This architectural feature imparts significant rigidity and a defined three-dimensional geometry to the molecule, which can be crucial for its biological activity. nih.gov The synthetic challenge posed by TBCCs is considerable due to their complexity. nih.govrsc.org
The significance of TBCCs extends beyond natural product chemistry into drug discovery, where the focus on sp³-rich, three-dimensional molecules has intensified. nih.gov Many natural products containing TBCCs exhibit potent biological activities, underscoring the importance of this substructure in molecular recognition and interaction with biological targets.
Table 1: Examples of Natural Products Containing Tricyclic Bridgehead Carbon Centers
| Natural Product | Family | Biological Activity | Source |
|---|---|---|---|
| (+)-Ingenol | Ingenane Diterpenoids | Antiviral and anticancer activities. nih.gov | Euphorbia ingens nih.gov |
The ingenanes, for instance, feature a highly strained 5/7/7/3 tetracyclic system with an in,out-bridgehead bicyclo[4.4.1]undecane core, a variation of the tricyclic scaffold. nih.gov Similarly, (-)-Bilobalide contains vicinal TBCCs within a highly oxidized tetracyclic framework. nih.gov The presence of these rigid, complex centers is often integral to the compound's ability to exert its biological effects.
Strategic Approaches to Incorporate Strained Tricyclic Substructures into Target Molecules
The construction of strained tricyclic systems, including those with TBCCs, requires sophisticated synthetic strategies. Chemists have developed a diverse toolkit of reactions to forge these challenging architectures. These methods often involve cascade reactions or carefully orchestrated sequences to build molecular complexity efficiently. researchgate.net
Key Strategic Approaches:
Cycloaddition Reactions: Diels-Alder reactions, both inter- and intramolecular, are powerful tools for forming cyclic systems. researchgate.netontosight.ai For instance, an oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade has been employed to build highly caged frameworks. researchgate.net Photochemical [2+2] cycloadditions also provide a direct route to strained four-membered rings that can be elaborated into more complex tricyclic systems. nih.gov
Ring-Closing Metathesis (RCM): This method, often utilizing catalysts like the Grubbs catalyst, is effective for forming medium-sized rings, such as the cycloheptane (B1346806) subunit present in some tricyclic frameworks. researchgate.net
Tandem Reactions and Cascade Sequences: The synthesis of complex structures is often streamlined by using tandem reactions. A copper-catalyzed asymmetric conjugate addition followed by enolate trapping is one such elegant method for creating contiguous stereogenic centers. researchgate.net Similarly, sequential aldol and ketyl-olefin cyclizations can assemble highly caged frameworks. researchgate.net
Rearrangement Reactions: Pinacol-type rearrangements of cyclic sulfites have been used to generate strained trans-decalin systems, a key feature of some complex tricyclic natural products. acs.orgnih.gov Claisen rearrangements, such as a TMS-promoted ketal Claisen rearrangement, have proven effective for constructing all-carbon quaternary stereocenters at bridgehead positions. researchgate.net
Carbene Chemistry: Molybdenum Fischer carbene complexes can react with specific dienyne substrates to generate substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes in good yields. acs.org
Atom-Transfer Reactions: Hydrogen-atom-transfer (HAT)-mediated hydroazidation of an alkene is a modern approach to install nitrogen-containing functional groups, such as the tertiary isonitriles found in some bioactive tricyclic marine natural products. acs.orgnih.gov
The selection of a particular strategy depends heavily on the specific target molecule and the desired stereochemistry. Computational analyses are increasingly used to guide synthetic planning, especially when dealing with the high-energy, strained intermediates and products involved in these syntheses. nih.gov
Table 2: Overview of Synthetic Strategies for Strained Tricyclic Systems
| Strategy | Description | Key Application Example |
|---|---|---|
| Intramolecular Diels-Alder | A cascade reaction involving oxidative dearomatization followed by cycloaddition. | Construction of highly caged molecular frameworks. researchgate.net |
| [2+2] Photocycloaddition | Light-induced cycloaddition to form cyclobutane (B1203170) rings. | Generation of tricyclic adducts from enones. nih.gov |
| Ring-Closing Metathesis (RCM) | Catalyst-driven formation of rings from diene precursors. | Synthesis of the tricyclic core of Tricycloclavulone. researchgate.net |
| Pinacol-like Rearrangement | Thermally induced 1,2-hydride shift of a cyclic sulfite. | Accessing strained trans-decalin systems in Isoneoamphilectane synthesis. acs.orgnih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies for Tricyclo(4.3.1.0(1,6))deca-2-ene and its Analogs
The synthesis of the tricyclo[4.3.1.01,6]decane framework, a key structural motif in various complex molecules, remains a significant challenge that drives the development of new synthetic strategies. A key area of future research will be the discovery of more efficient and versatile methods for constructing this strained propellane system.
One promising approach involves the use of transition metal catalysis. For instance, the treatment of molybdenum Fischer carbene complexes with 6-methylene-7-octen-1-yne derivatives has been shown to generate substituted tricyclo[4.3.1.01,6]deca-2,4-dienes in good yields. acs.orgresearchgate.net Future work will likely focus on expanding the scope of such reactions, exploring different metal catalysts (e.g., chromium, rhodium) researchgate.net, and applying them to the synthesis of a wider range of functionalized analogs. researchgate.net The development of one-pot multi-bond forming processes represents another efficient strategy for assembling these complex scaffolds.
Furthermore, research into the synthesis of heteroatom-containing analogs is a growing trend. A short and efficient route for the synthesis of the 4-oxa-tricyclo[4.3.1.0]decan-2-one scaffold has been reported, utilizing a biomimetic tandem Claisen/Diels–Alder reaction. researchgate.net The development of methodologies to incorporate other heteroatoms like nitrogen and sulfur into the tricyclic core will be a key objective, opening doors to novel molecular architectures with potential applications in medicinal chemistry.
Table 1: Selected Synthetic Methodologies for Tricyclo[4.3.1.01,6]decane Systems
| Methodology | Reactants | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|---|
| Fischer Carbene Cyclization | 6-methylene-7-octen-1-yne derivatives | Molybdenum Fischer Carbene Complexes | Substituted tricyclo[4.3.1.01,6]deca-2,4-dienes | Good yields, explores mechanism and substrate scope. acs.orgresearchgate.net |
Application of Advanced Computational Methodologies for Predicting Reactivity and Designing Novel Reactions
Advanced computational methods, particularly Density Functional Theory (DFT), are poised to become indispensable tools for understanding and predicting the reactivity of strained molecules like Tricyclo(4.3.1.0(1,6))deca-2-ene. acs.orgresearchgate.netnih.gov Given the inherent strain in this tricyclic system, computational chemistry can provide critical insights that are difficult to obtain through experimentation alone. acs.org
Future research will increasingly rely on DFT calculations to:
Predict Reaction Pathways and Energy Barriers: By modeling transition states, chemists can predict the feasibility of potential reactions and design synthetic routes that are more likely to succeed. acs.org This is particularly valuable for complex, multi-step syntheses involving strained intermediates. acs.org
Understand Electronic Structure: Calculations can elucidate the electronic structure of Tricyclo(4.3.1.0(1,6))deca-2-ene, identifying regions of high or low electron density, which in turn predicts susceptibility to nucleophilic or electrophilic attack. acs.org For example, DFT has been used to study the nucleophilic addition of water to a related tricyclo[4.3.1.0(1,6)]deca radical cation. researchgate.net
Design Novel Reactions: By simulating the interaction of the tricyclic alkene with various reagents under different conditions, researchers can computationally screen for new and unexpected reactivity modes before attempting them in the lab.
The integration of automated programs for exhaustive calculation and analysis of transition state conformations will further enhance the predictive power of these methods, making them a standard component of synthetic planning. acs.org As computational resources become more accessible, the synergy between theoretical prediction and experimental validation will accelerate the discovery of novel chemistry for this strained ring system. chemrxiv.org
Exploration of New Reactivity Modes and Transformative Reactions in Strained Tricyclic Systems
The significant ring strain inherent in the tricyclo[4.3.1.01,6]decane framework is a key driver of its chemical reactivity. Future research will focus on harnessing this strain energy to explore novel and transformative reactions that are not accessible to unstrained systems.
Emerging trends in the chemistry of strained molecules suggest several promising avenues for Tricyclo(4.3.1.0(1,6))deca-2-ene:
Strain-Promoted Cycloadditions: Highly strained alkenes and alkynes are known to participate in a variety of cycloaddition reactions. nih.gov Researchers are exploring unconventional cycloadditions where strained single bonds can react with double bonds, enabled by catalysts and light energy. uni-muenster.de This opens the possibility of using the strained C-C bonds of the tricyclic core, not just the double bond, as reactive partners in cycloadditions to rapidly build molecular complexity.
Transition Metal-Catalyzed Transformations: The interaction of strained systems with transition metals can lead to unique bond activations and rearrangements. Methodologies are being developed to intercept reactive intermediates like strained cyclic allenes with intramolecular traps to form complex polycyclic systems. acs.org Applying similar strategies to Tricyclo(4.3.1.0(1,6))deca-2-ene could lead to novel skeletal rearrangements and the construction of intricate molecular architectures.
Radical Annulations: The development of radical-based reactions provides a powerful tool for forming challenging C-C bonds. researchgate.net Exploring the reactivity of Tricyclo(4.3.1.0(1,6))deca-2-ene under radical conditions could unlock new pathways for functionalization and the synthesis of complex natural product-like scaffolds. researchgate.net
The overarching goal is to move beyond predictable transformations of the double bond and to leverage the molecule's inherent strain as a latent source of reactivity for discovering fundamentally new chemical reactions.
Advancement in Stereoselective and Enantioselective Syntheses of Tricyclo(4.3.1.0(1,6))deca-2-ene Derivatives
Achieving control over the three-dimensional arrangement of atoms is a central theme in modern organic synthesis. For Tricyclo(4.3.1.0(1,6))deca-2-ene derivatives, which possess a complex and chiral structure, the development of stereoselective and enantioselective synthetic methods is a critical frontier.
Future research in this area will likely concentrate on several key strategies:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful approach. A significant breakthrough has been the development of an asymmetric palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones to produce bicyclo[4.3.1]decadienes in high enantiomeric purity. nih.gov Adapting this and other asymmetric cycloaddition methodologies to substrates that would yield the tricyclo[4.3.1.01,6]decane core is a logical and promising next step.
Chiral Ligand Development: The design and synthesis of new chiral ligands are crucial for advancing asymmetric transition metal catalysis. The success of chiral phosphoramidite (B1245037) ligands in palladium-catalyzed reactions highlights the potential for discovering new ligand classes that can induce high levels of stereocontrol in the synthesis of Tricyclo(4.3.1.0(1,6))deca-2-ene derivatives. nih.gov
Substrate Control and Chiral Auxiliaries: Utilizing chiral starting materials or attaching a chiral auxiliary to the substrate can effectively guide the stereochemical course of a reaction. This approach has been successfully used in the asymmetric synthesis of other complex tricyclic systems, such as those found in natural products like kelsoene. ias.ac.in
The ability to synthesize specific enantiomers of functionalized Tricyclo(4.3.1.0(1,6))deca-2-ene derivatives is essential for investigating their potential applications in areas such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.
Q & A
Q. What are the established synthetic routes for tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene often employs radical cyclization or ketyl-olefin coupling. For example, radical intermediates stabilized by electron-withdrawing groups (e.g., esters) can promote 4-exo-trig cyclization under SmI2 mediation, yielding strained tricyclic frameworks . Optimization involves adjusting precursor gem-disubstitution to enhance cyclization velocity and reduce ring strain reversal. Yields vary significantly (e.g., 63–76%) based on substituent electronic effects and solvent polarity .
Q. How is the molecular structure of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene characterized experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving its cage-like topology and bond angles. For instance, isotwistane analogs (e.g., tricyclo[4.3.1.0<sup>3,7</sup>]decane) require single-crystal diffraction to confirm spatial proximity of functional groups and symmetry . Complementary techniques include <sup>13</sup>C NMR to identify bridgehead carbons and IR spectroscopy to detect strain-induced vibrational shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the characterization of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene derivatives?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from diastereomerism or dynamic ring puckering. To address this:
Q. What computational strategies are effective for modeling the reactivity of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene in asymmetric catalysis?
Methodological Answer: Molecular dynamics (MD) simulations coupled with docking studies can predict enantioselective interactions. For example, chiral catalysts like (S,S)-La-bis complexes induce asymmetry in conjugate additions to tricyclic enones. Hybrid QM/MM methods (e.g., ONIOM) are critical for mapping transition states and steric effects in constrained frameworks .
Q. What experimental designs mitigate ring strain during functionalization of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene?
Methodological Answer: Strain alleviation requires:
- Stepwise functionalization : Introduce electron-withdrawing groups (EWGs) prior to ring-opening to stabilize intermediates .
- Protecting groups : Use silyl ethers or acetals to shield reactive bridgehead positions during oxidation .
- Low-temperature conditions : Slow kinetics at –78°C minimize undesired rearrangements .
Q. How can tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene derivatives be evaluated for bioactivity, and what are key pitfalls in assay design?
Methodological Answer: Cytotoxicity assays (e.g., against A549 or MDA-MB-231 cells) require:
- Solubility optimization : Use DMSO/cremophor EL mixtures to avoid aggregation artifacts.
- Control for redox activity : Preclude false positives from radical-generating moieties via ROS scavenger controls .
- Structural analogs : Synthesize simplified scaffolds (e.g., monocyclic analogs) to isolate pharmacophore contributions .
Methodological Tables
Table 1: Key Synthetic Approaches for Tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Radical cyclization | SmI2, THF, –78°C | 63–76 | |
| Ketyl-olefin coupling | La-bis catalyst, toluene | 82 | |
| Photochemical [2+2] | UV, acetone | 45 |
Table 2: Common Analytical Challenges and Solutions
| Challenge | Resolution Strategy | Instrumentation |
|---|---|---|
| Diastereomer overlap | VT-NMR, DFT modeling | 600 MHz NMR, Gaussian |
| Ring strain artifacts | X-ray crystallography | Synchrotron source |
| Redox interference | ROS scavengers | Fluorescence plate reader |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
